Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H21N5O2 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-9(6-8-17)10-13-14-15-16(10)4/h9H,5-8H2,1-4H3 |
InChI Key |
RUQGISGQQXGIII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=NN2C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis generally involves:
- Construction or functionalization of the piperidine ring with a suitable leaving group or reactive handle at the 4-position.
- Formation or introduction of the 1-methyltetrazol-5-yl substituent via cyclization or substitution reactions.
- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection) to afford the tert-butyl 1-carboxylate moiety.
Preparation of the Piperidine Core with Boc Protection
The starting point is often commercially available or synthetically accessible tert-butyl piperidine-1-carboxylate derivatives. The Boc group protects the nitrogen atom, facilitating selective reactions at the 4-position.
- Starting from piperidine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to give tert-butyl piperidine-1-carboxylate.
- The 4-position can be functionalized by halogenation (e.g., bromination or iodination) to give tert-butyl 4-halopiperidine-1-carboxylate, which serves as a key intermediate for further substitution.
Detailed Experimental Procedure (Hypothetical Based on Analogous Methods)
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Boc Protection | Piperidine, di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM), 0 °C to RT | Formation of tert-butyl piperidine-1-carboxylate | High yield, standard procedure |
| 2. Halogenation at 4-position | tert-Butyl piperidine-1-carboxylate, N-bromosuccinimide or iodine, solvent (e.g., acetonitrile), light or heat | Selective halogenation at 4-position to give tert-butyl 4-halopiperidine-1-carboxylate | Moderate to good yield |
| 3. Tetrazole ring formation | tert-Butyl 4-halopiperidine-1-carboxylate, sodium azide, nitrile precursor or tetrazole anion source, copper catalyst or thermal conditions, solvent (DMF or DMSO), 80-120 °C | [3+2] Cycloaddition or nucleophilic substitution to form 4-(tetrazolyl)piperidine derivative | Moderate yield, requires careful control |
| 4. Methylation of tetrazole | Tetrazole-substituted intermediate, methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone), RT | Methylation at N1 of tetrazole ring to give 1-methyltetrazol-5-yl substituent | Good yield, mild conditions |
| 5. Purification | Column chromatography or recrystallization | Isolation of pure tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate | Purity >95% confirmed by NMR and MS |
Analytical Data and Characterization
- NMR Spectroscopy: Proton NMR typically shows tert-butyl singlet (~1.4 ppm), piperidine ring multiplets (1.5-3.0 ppm), and methyl singlet on tetrazole (~3.7 ppm).
- Mass Spectrometry: Molecular ion peak consistent with C14H24N6O2 (molecular weight ~304 g/mol).
- IR Spectroscopy: Characteristic carbamate C=O stretch (~1680 cm^-1), tetrazole ring vibrations.
- X-ray Crystallography: May confirm substitution pattern and ring conformations, as demonstrated for related pyrazole-piperidine derivatives.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Outcome / Comments |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base | 0 °C to RT, DCM | Protects piperidine N |
| Halogenation at 4-position | NBS or I2 | Room temp or reflux | Introduces leaving group |
| Tetrazole ring formation | Sodium azide + nitrile or tetrazole anion | Cu catalyst or heat, DMF/DMSO | Forms tetrazole ring |
| Methylation of tetrazole | Methyl iodide, base | RT, acetone | N1-methylation of tetrazole |
| Purification | Chromatography | - | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group or the methyltetrazole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methyltetrazole moiety may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogues (Table 1), focusing on heterocyclic core modifications, substituent effects, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Analysis of Structural and Functional Differences
Tetrazole vs. Thiazole Derivatives
The thiazole-based analogue from (Table 1, Row 2) incorporates a methylsulfonyl and 2-nitrobenzoyl group, which introduce electron-withdrawing effects. These substituents enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions—critical for coupling with piperidine derivatives in CDK9 inhibitor synthesis . However, the nitro group may reduce metabolic stability due to susceptibility to enzymatic reduction.
In contrast, the tetrazole moiety in the target compound provides aromaticity and polarity, mimicking carboxylic acids without the acidity, thereby improving oral bioavailability. The methyl group on the tetrazole further stabilizes the ring against metabolic degradation.
Tetrazole vs. Pyrazole/Imidazole Derivatives
Pyrazole and imidazole analogues (Table 1, Rows 3–4) exhibit distinct hydrogen-bonding capabilities. Pyrazole’s dual nitrogen atoms enable stronger interactions with kinase ATP-binding sites, while imidazole’s basic nitrogen can protonate under physiological conditions, affecting solubility. The tetrazole’s higher nitrogen content and lower basicity (pKa ~4.9) make it preferable for maintaining neutral charge at physiological pH, enhancing membrane permeability.
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